![molecular formula C17H27Cl2N3O2 B1394613 1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride CAS No. 946759-92-8](/img/structure/B1394613.png)
1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride
Übersicht
Beschreibung
This compound, also known as 1-acetyl-4-[4-(4-piperidinyloxy)phenyl]piperazine dihydrochloride, has the CAS Number: 946759-92-8 . It is used in scientific experiments.
Molecular Structure Analysis
The molecular formula of this compound is C17H27Cl2N3O2 . The InChI code is 1S/C17H25N3O2.2ClH/c1-14(21)19-10-12-20(13-11-19)15-2-4-16(5-3-15)22-17-6-8-18-9-7-17;;/h2-5,17-18H,6-13H2,1H3;2*1H .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- The synthesis of piperazine-based tertiary amino alcohols, including compounds similar to the one , has been studied for their potential antitumor activities. These compounds have been shown to affect tumor DNA methylation processes, suggesting their utility in cancer research and therapy (Hakobyan et al., 2020).
Antipsychotic Potential
- Research into the design and synthesis of biphenyl moiety linked with aryl piperazine, including compounds similar to "1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride," has been conducted. These studies have evaluated the compounds for antipsychotic activity, with some showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale et al., 2014).
Antibacterial Activity
- Microwave-assisted synthesis of piperidine and pyrimidine derivatives, including structures related to the chemical , has been explored for their antibacterial properties. These studies have highlighted the potential of such compounds in addressing bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Platelet Aggregation Inhibition
- Compounds within the piperidine and pyrrolidine ethanones and ethanols class, related to "this compound," have been investigated for their ability to inhibit blood platelet aggregation. This research offers insights into potential therapeutic applications for cardiovascular diseases (Grisar et al., 1976).
Antimicrobial and Antifungal Activities
- New chalcones containing piperazine or dichlorothiophene moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Tomar et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(4-piperidin-4-yloxyphenyl)piperazin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.2ClH/c1-14(21)19-10-12-20(13-11-19)15-2-4-16(5-3-15)22-17-6-8-18-9-7-17;;/h2-5,17-18H,6-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHKKNMJHINHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




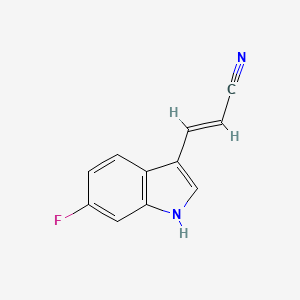
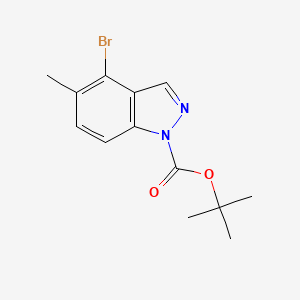
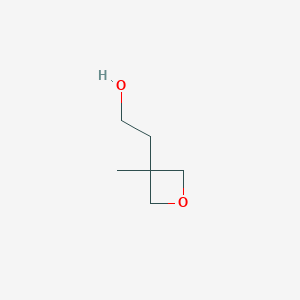
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)
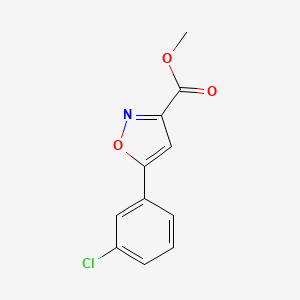
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)
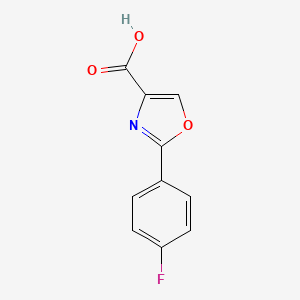

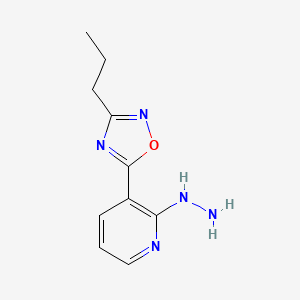
![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)
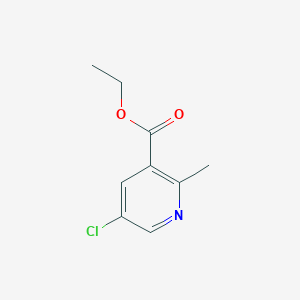
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)